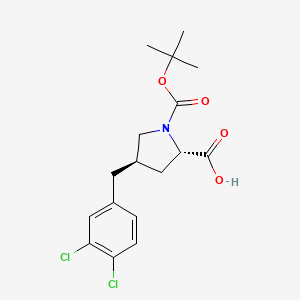

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 959582-84-4

Cat. No.: VC2165984

Molecular Formula: C17H21Cl2NO4

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959582-84-4 |

|---|---|

| Molecular Formula | C17H21Cl2NO4 |

| Molecular Weight | 374.3 g/mol |

| IUPAC Name | (2S,4R)-4-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H21Cl2NO4/c1-17(2,3)24-16(23)20-9-11(8-14(20)15(21)22)6-10-4-5-12(18)13(19)7-10/h4-5,7,11,14H,6,8-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 |

| Standard InChI Key | DBNJIILYVLNZAN-RISCZKNCSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Composition

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid belongs to the family of substituted pyrrolidine-2-carboxylic acids. The compound features a pyrrolidine core with specific substituents: a carboxylic acid group at the 2-position, a tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a 3,4-dichlorobenzyl group at the 4-position. The stereochemistry is defined as (2S,4R), indicating specific spatial arrangements at these two chiral centers.

Structurally, this compound shares similarities with (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, which differs in the position of the dichlorobenzyl group (at position 2 rather than position 4) and has different stereochemistry . The presence of the Boc protecting group is a common feature in many synthetic intermediates used in pharmaceutical development.

Physical and Chemical Properties

While specific data for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is limited, properties can be estimated based on related compounds. The expected molecular weight would be approximately 374 g/mol, similar to its structural analog (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid .

Based on the properties of related compounds, the following characteristics are anticipated:

Stereochemistry and Conformational Analysis

The (2S,4R) stereochemistry of this compound is critical to its biological activity and chemical behavior. The S-configuration at position 2 and R-configuration at position 4 create a specific three-dimensional structure that differs significantly from other stereoisomers of the same compound. This stereochemical configuration likely influences the compound's interaction with biological targets and its effectiveness in specific applications.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid likely involves multiple steps, including stereoselective reactions to establish the correct configuration at the two chiral centers. Based on approaches used for similar compounds, the synthetic pathway might include:

-

Starting with a suitable proline derivative

-

Introduction of the dichlorobenzyl group at the 4-position with specific stereochemistry

-

Protection of the nitrogen with a Boc group

-

Purification to isolate the desired stereoisomer

Stereoselective Synthesis Considerations

The development of an effective chiral separation process is crucial for obtaining the pure (2S,4R) stereoisomer. Similar approaches to those described for (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid might be applicable, where selective crystallization was used to separate stereoisomers . This method eliminated the need for salinization and dissociation processes, representing a greener approach to isomer separation.

A study on the chiral separation of related compounds indicated that specific hydrogen bonding patterns can be leveraged to selectively crystallize desired stereoisomers . Similar principles might apply to the separation of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid from other possible stereoisomers.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid likely serves as an important intermediate in pharmaceutical synthesis. Related compounds like Boc-(±)-trans-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid are utilized in the development of drugs targeting neurological disorders . The specific stereochemistry of the (2S,4R) isomer might provide advantages in the development of compounds with enhanced selectivity for specific biological targets.

The presence of the Boc protecting group is particularly significant as it protects the reactive nitrogen during multi-step syntheses and can be selectively removed under mild acidic conditions. This makes such compounds valuable building blocks in complex synthetic pathways leading to pharmaceutical products.

Comparison with Structural Analogs

The table below compares (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid with its structural analogs:

Analytical Characterization Methods

Spectroscopic Identification

Several analytical techniques are typically employed to characterize compounds like (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and determination of stereochemistry

-

Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

-

Infrared (IR) spectroscopy: For identification of functional groups, particularly the carboxylic acid and carbonyl groups

-

X-ray crystallography: For absolute confirmation of the three-dimensional structure and stereochemistry

Chromatographic Methods

For purity assessment and separation of stereoisomers, the following techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC) with chiral columns: For separating stereoisomers

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress

-

Supercritical Fluid Chromatography (SFC): For efficient separation of stereoisomers

The development of effective chromatographic methods is crucial for ensuring the purity of the (2S,4R) stereoisomer, as contamination with other isomers could significantly impact its effectiveness in subsequent applications.

Green Chemistry Considerations

Sustainable Synthesis Approaches

Recent advances in the synthesis of related compounds suggest that more environmentally friendly approaches might be applicable to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid. A study on the chiral separation of related pyrrolidine derivatives demonstrated significant improvements in sustainability metrics, including a 43.3% increase in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial reduction in process mass intensity (PMI) .

These green chemistry principles could potentially be applied to the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, reducing environmental impact while maintaining or improving yield and purity.

Industrial-Scale Production Considerations

For industrial applications, the scalability of synthesis and purification processes is crucial. The successful implementation of an industrial-scale process for a related compound achieved a batch capacity of 100 kg, suggesting that similar approaches might be viable for (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid . Key considerations for scaled-up production would include:

-

Optimization of reaction conditions to maximize yield and stereoselectivity

-

Development of efficient purification processes

-

Implementation of green chemistry principles to reduce solvent usage and waste generation

-

Quality control measures to ensure consistent stereochemical purity

Future Research Directions

Methodological Advances

Advancements in synthetic methodology could further enhance the accessibility and utility of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid:

-

Development of more stereoselective synthetic routes

-

Implementation of enzymatic or biocatalytic approaches for stereoselective synthesis

-

Application of flow chemistry techniques for more efficient and scalable production

-

Exploration of alternative protecting groups that might offer advantages over the Boc group for specific applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume